molecular formula C26H28N2O2S4 B11471440 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol CAS No. 1020241-62-6

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol

Cat. No.: B11471440
CAS No.: 1020241-62-6
M. Wt: 528.8 g/mol
InChI Key: WCLYSKAZPMJJTB-UHFFFAOYSA-N
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Description

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is a complex organic compound characterized by its unique structure, which includes thiazole rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-(4-methylphenyl)-1,3-thiazole with butane-2,3-diol in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols[3][3].

Scientific Research Applications

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes[][4].

Mechanism of Action

The mechanism of action of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects. The thiazole rings and sulfanyl groups play a crucial role in its activity by interacting with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is unique due to its combination of thiazole rings and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1020241-62-6

Molecular Formula

C26H28N2O2S4

Molecular Weight

528.8 g/mol

IUPAC Name

1,4-bis[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]butane-2,3-diol

InChI

InChI=1S/C26H28N2O2S4/c1-17-3-7-19(8-4-17)25-27-21(13-33-25)11-31-15-23(29)24(30)16-32-12-22-14-34-26(28-22)20-9-5-18(2)6-10-20/h3-10,13-14,23-24,29-30H,11-12,15-16H2,1-2H3

InChI Key

WCLYSKAZPMJJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSCC(C(CSCC3=CSC(=N3)C4=CC=C(C=C4)C)O)O

Origin of Product

United States

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